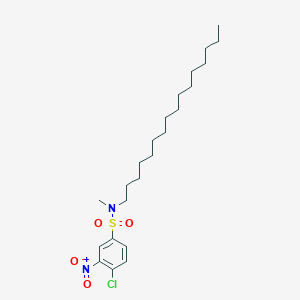![molecular formula C9H6F3NO3 B094904 Ácido 2-[(2,2,2-trifluoroacetil)amino]benzoico CAS No. 19165-29-8](/img/structure/B94904.png)
Ácido 2-[(2,2,2-trifluoroacetil)amino]benzoico
Descripción general
Descripción
2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is an organic compound that features a trifluoroacetyl group attached to an amino group, which is further bonded to a benzoic acid moiety
Aplicaciones Científicas De Investigación
2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, potentially elucidating the mechanisms underlying several diseases and guiding the development of new therapeutic targets .
Mode of Action
It’s plausible that the compound interacts with its targets, leading to changes at the molecular level
Biochemical Pathways
Similar compounds have been shown to inhibit specific cancer-related enzymes and pathways, potentially slowing down tumor growth and inducing apoptosis in cancer cells .
Result of Action
Similar compounds have been known to reduce inflammation and provide relief for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid . These factors could include temperature, pH, and the presence of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminobenzoic acid and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or acetonitrile, at a temperature range of 0°C to room temperature.
Procedure: The trifluoroacetic anhydride is added dropwise to a solution of 2-aminobenzoic acid in the chosen solvent. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: The trifluoroacetyl group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid, 2TBDMS derivative: This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which can enhance its stability and solubility.
2,2,2-Trifluoroacetamide: This compound lacks the benzoic acid moiety but retains the trifluoroacetyl group, making it useful in different synthetic applications.
Uniqueness
2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is unique due to the presence of both the trifluoroacetyl and benzoic acid moieties, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h1-4H,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZKSSYOKYWMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292662 | |
| Record name | 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-29-8 | |
| Record name | NSC84505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)









